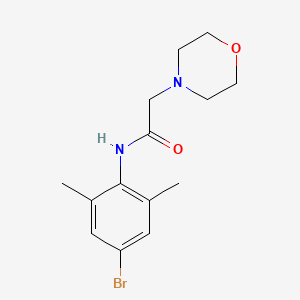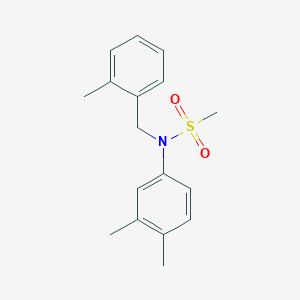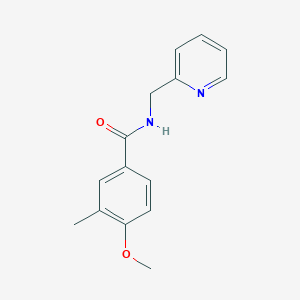![molecular formula C15H11F3N4O B4670780 5-(phenoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B4670780.png)
5-(phenoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole
Übersicht
Beschreibung
5-(phenoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a tetrazole derivative with a phenyl and trifluoromethyl group, which makes it a promising candidate for various applications in the field of medicine and biotechnology.
Wirkmechanismus
The mechanism of action of 5-(phenoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation and pain. It has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
5-(phenoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole has been shown to have various biochemical and physiological effects. The compound has been shown to reduce inflammation and pain, and has been investigated for its potential use as an analgesic and anti-inflammatory agent. It has also been shown to exhibit antitumor activity, and has been studied for its potential as an anticancer agent. The compound has been shown to modulate the activity of GABA receptors, which may be responsible for its potential use as an anticonvulsant, antidepressant, and antipsychotic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-(phenoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole is its potential as a therapeutic agent for various diseases. The compound has been shown to exhibit various pharmacological properties, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are various future directions for the study of 5-(phenoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole. One of the future directions is the optimization of its synthesis method to produce the compound in large quantities. Another future direction is the elucidation of its mechanism of action, which will help to optimize its therapeutic potential. Additionally, further studies are needed to investigate its potential use as an anticonvulsant, antidepressant, and antipsychotic agent. The compound also has potential for use in the treatment of various cancers, and further studies are needed to investigate its anticancer properties.
Wissenschaftliche Forschungsanwendungen
5-(phenoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole has been extensively studied for its potential use in various scientific research applications. This compound has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. It has also been investigated for its potential as an anticonvulsant, antidepressant, and antipsychotic agent. The compound has been tested in vitro and in vivo, and has shown promising results in various animal models.
Eigenschaften
IUPAC Name |
5-(phenoxymethyl)-1-[3-(trifluoromethyl)phenyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O/c16-15(17,18)11-5-4-6-12(9-11)22-14(19-20-21-22)10-23-13-7-2-1-3-8-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSBEGZZVNMEMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4670700.png)
![N-({4-[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}sulfonyl)benzamide](/img/structure/B4670704.png)
![4-[3-(4-chlorophenoxy)propoxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B4670708.png)
amino]benzamide](/img/structure/B4670721.png)

![3,3-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide](/img/structure/B4670756.png)
![2,4-dichloro-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4670764.png)

![N-{[2-(4-tert-butylbenzoyl)hydrazino]carbonothioyl}acetamide](/img/structure/B4670777.png)

![2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4670787.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4670791.png)
![2-(3,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4670795.png)
